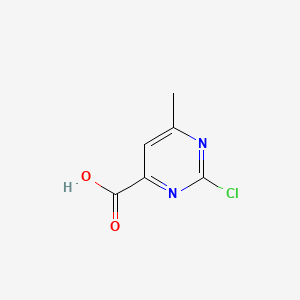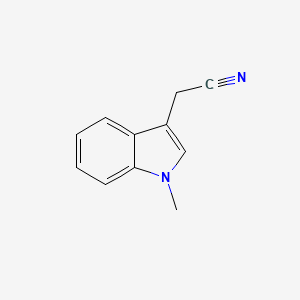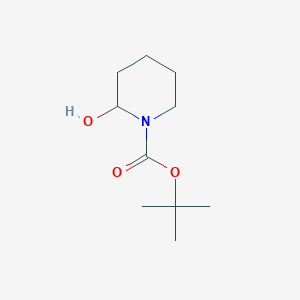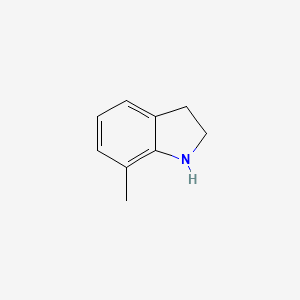
7-メチルインドリン
概要
説明
7-Methylindoline is an organic compound belonging to the indole family, characterized by a methyl group attached to the seventh position of the indoline ring.
科学的研究の応用
7-Methylindoline and its derivatives have significant applications in scientific research:
作用機序
Target of Action
Indole derivatives, which include 7-methylindoline, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a way that maintains cellular homeostasis and impacts metabolism .
Biochemical Pathways
Indole and its derivatives, which include 7-methylindoline, are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Result of Action
Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism .
Action Environment
The environment can influence the action of indole derivatives, which include 7-methylindoline, through factors such as ph, temperature, and the presence of other compounds .
生化学分析
Biochemical Properties
7-Methylindoline, like other indole derivatives, plays a crucial role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to exhibit various biologically vital properties, including potential anti-cancer and antimicrobial effects . It’s plausible that 7-Methylindoline may share similar properties, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s possible that 7-Methylindoline may have similar mechanisms of action.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors . It’s plausible that 7-Methylindoline may be involved in similar pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylindoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the nitration of 2-methylindoline with nitric acid in an aprotic solvent like acetic anhydride can yield 5-nitro-1-acetyl-2-methylindoline . Another method involves the use of transition metals, peptides, surfactants, ionic liquids, and nanoparticles to synthesize indole derivatives in water .
Industrial Production Methods: Industrial production of 7-Methylindoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents like water has gained attention due to its advantages in terms of non-toxicity, abundance, and economic viability .
化学反応の分析
Types of Reactions: 7-Methylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indoline ring.
Common Reagents and Conditions:
Oxidation: Nitric acid in an aprotic solvent like acetic anhydride.
Reduction: Radical reduction methods using appropriate reducing agents.
Substitution: Various electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 5-nitro-1-acetyl-2-methylindoline.
Reduction: 4-(hydroxymethyl)-2-methylindole.
類似化合物との比較
Indole: The parent compound of 7-Methylindoline, known for its aromatic properties and biological activities.
2-Methylindoline: Another methyl-substituted indoline with similar chemical properties.
Indoline: The basic structure without the methyl group, used in various chemical syntheses.
Uniqueness of 7-Methylindoline: 7-Methylindoline is unique due to the specific position of the methyl group, which influences its chemical reactivity and biological activities. This positional specificity can lead to different reaction pathways and products compared to other indoline derivatives .
特性
IUPAC Name |
7-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPDSANSNOUOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495227 | |
| Record name | 7-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65673-86-1 | |
| Record name | 7-Methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65673-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the new method for synthesizing 7-methylindoline described in the research?
A1: The research describes a novel method for synthesizing 7-methylindoline by reducing 7-methylindole using a Zn-AlCl3·6H2O-H2O system under reflux conditions []. This method boasts a high yield of 92% when the molar ratio of 7-methylindole to Zn to AlCl3·6H2O is 1:1.5:0.05.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

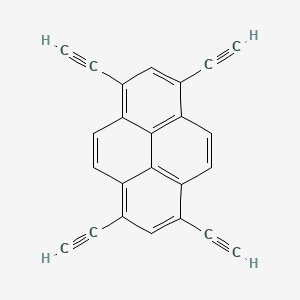
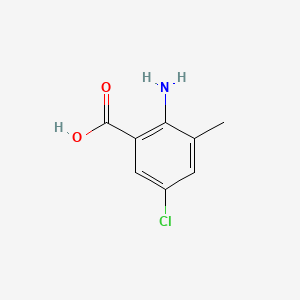
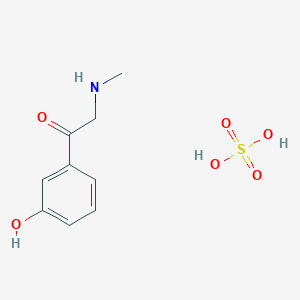
![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)
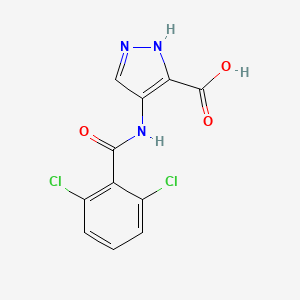
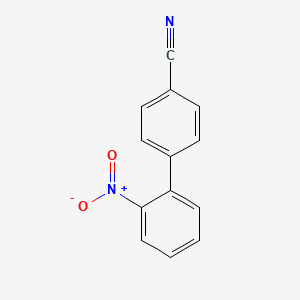
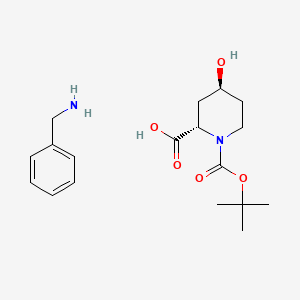
![Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1589826.png)
![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)

